molecular formula C13H9Cl2NO3S B2943418 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866151-45-3

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No. B2943418
CAS RN: 866151-45-3
M. Wt: 330.18
InChI Key: MFWDRSPGQCRPQM-UHFFFAOYSA-N
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Description

The compound “3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylic acid group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a carboxylic acid group, and a 2,4-dichlorobenzoyl amino group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the carboxylic acid group, and the 2,4-dichlorobenzoyl amino group. Each of these groups would have different reactivities and could participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the dichlorobenzoyl group could influence its solubility in various solvents .

Scientific Research Applications

Palladium-catalyzed Arylation of Thiophene Carboxylic Acids

Research by Nakano et al. (2008) presents a method where 3-thiophene carboxylic acids undergo palladium-catalyzed perarylation. This process involves cleavage of C-H bonds and decarboxylation, yielding tetraarylated thiophenes. This method could potentially apply to 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid for the synthesis of complex thiophene derivatives, useful in the development of electronic materials and pharmaceuticals (Nakano, Tsurugi, Satoh, & Miura, 2008).

Synthesis of Substituted Thiophenes

The study by Sedlák et al. (2008) on the synthesis of substituted benzo[b]thiophen derivatives could be relevant for analogs of 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid. These compounds find applications in medicinal chemistry and materials science due to their unique structural and electronic properties (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Functionalization of Metal-Organic Frameworks

Wang et al. (2016) explore the functionalization of lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. These frameworks exhibit unique sensing activities and magnetic properties, suggesting potential applications in gas storage, separation technologies, and sensory devices. This research demonstrates the utility of thiophene carboxylic acid derivatives in enhancing the functionality of advanced materials (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).

Corrosion Inhibition by Amino Acids

The work by Kaya et al. (2016) on the corrosion inhibition effects of amino acids, through quantum chemical and molecular dynamic simulation, suggests a potential application area for 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid and its analogs. By studying the interaction of amino acids with metal surfaces, insights into the development of new corrosion inhibitors for industrial applications can be gained, highlighting the interdisciplinary applications of such compounds (Kaya, Tüzün, Kaya, & Obot, 2016).

Safety and Hazards

As with any chemical compound, handling “3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid” would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

3-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S/c1-6-5-20-11(13(18)19)10(6)16-12(17)8-3-2-7(14)4-9(8)15/h2-5H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWDRSPGQCRPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

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